L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-serine
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Overview
Description
L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-serine is a peptide composed of five amino acids: threonine, tyrosine, proline, methionine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-serine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mechanism of Action
The mechanism of action of L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-serine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: An amino acid involved in protein synthesis and neurotransmitter production.
L-Methionine: An essential amino acid with roles in metabolism and detoxification.
L-Proline: An amino acid important for protein structure and function.
Uniqueness
L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its ability to undergo various chemical modifications and participate in diverse biological processes sets it apart from other peptides.
Properties
CAS No. |
167635-65-6 |
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Molecular Formula |
C26H39N5O9S |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H39N5O9S/c1-14(33)21(27)24(37)29-18(12-15-5-7-16(34)8-6-15)25(38)31-10-3-4-20(31)23(36)28-17(9-11-41-2)22(35)30-19(13-32)26(39)40/h5-8,14,17-21,32-34H,3-4,9-13,27H2,1-2H3,(H,28,36)(H,29,37)(H,30,35)(H,39,40)/t14-,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
KRQNAJZWTGDCLZ-FALOATQWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N)O |
Origin of Product |
United States |
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